
Gossypin
Overview
Description
Gossypin is a flavonol glucoside, a type of flavonoid, primarily found in the flowers of plants belonging to the Malvaceae family, such as Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gossypin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the glycosylation of gossypetin, a related flavonoid, using glucose under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the flowers of Hibiscus species. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and ion-exchange chromatography . These methods ensure the isolation of high-purity this compound suitable for pharmaceutical and nutraceutical applications.
Chemical Reactions Analysis
Types of Reactions: Gossypin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones, which are compounds with potential anticancer properties . Reduction reactions can convert this compound into its corresponding dihydroflavonol, while substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . These reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities. For example, the oxidation of this compound can yield compounds with improved anticancer properties, while glycosylation can produce derivatives with increased water solubility and bioavailability .
Scientific Research Applications
Chemistry: In chemistry, gossypin is used as a model compound to study the reactivity of flavonoids and their derivatives. Its unique structure allows researchers to explore different chemical modifications and their effects on biological activity .
Biology: In biological research, this compound is investigated for its role in cellular processes, such as apoptosis and cell cycle regulation. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways .
Medicine: this compound’s pharmacological properties make it a promising candidate for drug development. It has shown potential in treating various diseases, including cancer, inflammation, and cardiovascular disorders . Its ability to inhibit the NF-κB activation pathway is particularly noteworthy, as this pathway is involved in many inflammatory and cancerous processes .
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and cosmetics. Its antioxidant properties make it a valuable ingredient in products aimed at reducing oxidative stress and promoting skin health .
Mechanism of Action
Gossypin exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB activation pathway. By preventing the phosphorylation and degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of genes involved in inflammation, cell survival, and proliferation. Additionally, this compound has been shown to inhibit the activity of Aurora B kinase and p90 ribosomal S6 kinase 2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Gossypin is structurally similar to other flavonoids, such as gossypetin and quercetin. it possesses unique properties that distinguish it from these compounds:
Gossypetin: Gossypetin is the aglycone form of this compound, lacking the glucose moiety. While both compounds exhibit similar pharmacological activities, this compound’s glycosylation enhances its water solubility and bioavailability.
Quercetin: Quercetin is another flavonoid with well-documented health benefits. Compared to quercetin, this compound has shown superior anti-inflammatory and anticancer activities in certain studies. This difference is attributed to the presence of additional hydroxyl groups and the glucose moiety in this compound’s structure.
Other Similar Compounds: Other flavonoids, such as kaempferol and myricetin, share structural similarities with this compound. this compound’s unique combination of hydroxylation and glycosylation patterns contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXVLUZMMDCNG-KKPQBLLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215512 | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-78-8 | |
| Record name | Gossypin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gossypin exert its anti-cancer effects?
A1: this compound demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: this compound inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: this compound triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: this compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].
Q2: How does this compound exhibit anti-inflammatory properties?
A2: this compound's anti-inflammatory action is linked to: * Suppression of NF-κB activation: this compound effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: this compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.
Q3: Does this compound offer protection against oxidative stress?
A3: Yes, this compound exhibits significant antioxidant activity through: * Direct scavenging of free radicals: this compound directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: this compound helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for this compound []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].
Q6: Are there any formulation strategies to enhance this compound's bioavailability?
A6: Research suggests that encapsulating this compound in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.
Q7: Does this compound interact with drug transporters?
A7: this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact this compound's absorption and distribution in the body.
Q8: What in vitro models have been used to study this compound's activity?
A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate this compound's anticancer, anti-inflammatory, and antioxidant properties.
Q9: What animal models have been employed to study this compound's efficacy?
A9: this compound's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess this compound's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate this compound's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess this compound's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate this compound's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


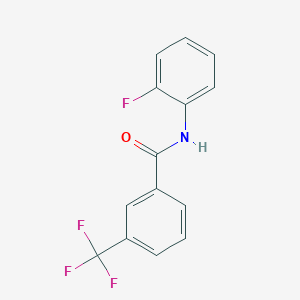

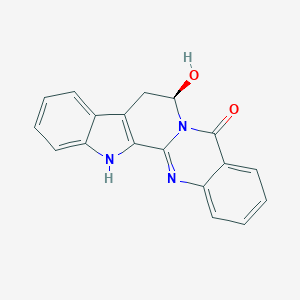
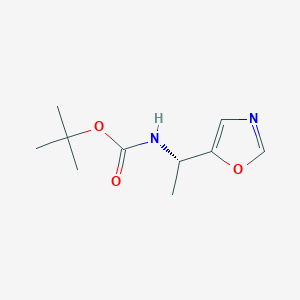
![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)
![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)
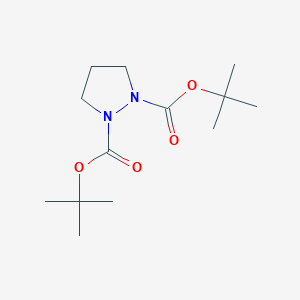
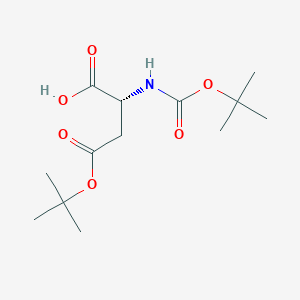
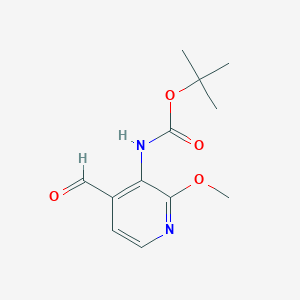
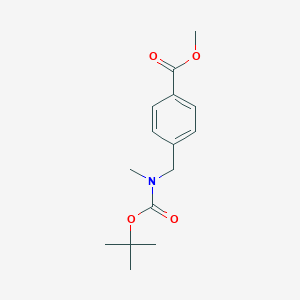

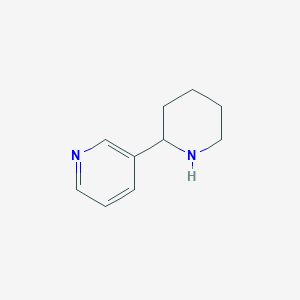
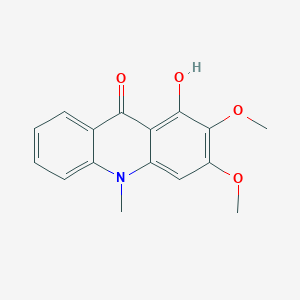
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
